molecular formula C17H26OSi2 B12609034 Trimethyl[(naphthalen-2-yl)(trimethylsilyl)methoxy]silane CAS No. 648428-56-2

Trimethyl[(naphthalen-2-yl)(trimethylsilyl)methoxy]silane

Cat. No.: B12609034
CAS No.: 648428-56-2
M. Wt: 302.6 g/mol
InChI Key: PTGLCPWUNXSDDU-UHFFFAOYSA-N
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Description

Trimethyl[(naphthalen-2-yl)(trimethylsilyl)methoxy]silane is an organosilicon compound characterized by a naphthalen-2-yl group linked to a methoxy moiety substituted with a trimethylsilyl (TMS) group. Its molecular structure combines aromatic, ether, and silane functionalities, making it a versatile reagent in organic synthesis and materials science. The compound’s unique features include:

  • Aromatic Stability: The naphthalene ring provides π-conjugation, enhancing thermal and electronic stability.
  • Silyl Ether Reactivity: The (trimethylsilyl)methoxy group facilitates nucleophilic substitution and acts as a protective group in multi-step syntheses.
  • Steric Effects: The bulky TMS group influences regioselectivity in reactions.

Properties

CAS No.

648428-56-2

Molecular Formula

C17H26OSi2

Molecular Weight

302.6 g/mol

IUPAC Name

trimethyl-[naphthalen-2-yl(trimethylsilyl)methoxy]silane

InChI

InChI=1S/C17H26OSi2/c1-19(2,3)17(18-20(4,5)6)16-12-11-14-9-7-8-10-15(14)13-16/h7-13,17H,1-6H3

InChI Key

PTGLCPWUNXSDDU-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C(C1=CC2=CC=CC=C2C=C1)O[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl[(naphthalen-2-yl)(trimethylsilyl)methoxy]silane typically involves the reaction of naphthalene derivatives with trimethylsilyl reagents. One common method is the reaction of naphthalene with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction conditions often include anhydrous solvents and inert atmospheres to prevent moisture and oxygen from interfering with the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Trimethyl[(naphthalen-2-yl)(trimethylsilyl)methoxy]silane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, organometallic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene derivatives with hydroxyl or carbonyl groups, while reduction can produce fully or partially reduced naphthalene rings .

Scientific Research Applications

Organic Synthesis

Reactivity and Silylation:
Trimethyl[(naphthalen-2-yl)(trimethylsilyl)methoxy]silane acts as a versatile silylating agent in organic synthesis. The trimethylsilyl group enhances the nucleophilicity of substrates, facilitating reactions such as silylation of alcohols and amines. The introduction of the naphthalenyl moiety can improve the selectivity of reactions due to its steric and electronic properties, making it a valuable reagent in the synthesis of complex organic molecules .

Case Study: Synthesis of Chiral Silanes
Recent studies have demonstrated the application of similar silyl compounds in the synthesis of chiral silanes, which are crucial for developing optically active materials. The stereospecific synthesis of silicon-stereogenic optically active silylboranes has shown promising results, suggesting that this compound could potentially be utilized in creating chiral intermediates for pharmaceuticals .

Materials Science

Surface Modification:
The compound is employed in surface modification techniques, particularly in enhancing the properties of polymers and metals. Its ability to form siloxane networks contributes to improved hydrophobicity and chemical resistance in coatings and films . For instance, treatments with trimethylsilane derivatives have been shown to inhibit biofilm formation on titanium alloys and stainless steel surfaces, highlighting its potential in biomedical applications .

Nanocomposites:
In materials science, this compound can be used to synthesize nanocomposites. By incorporating this silane into polymer matrices, researchers can enhance mechanical properties and thermal stability. The presence of the naphthalene group may also introduce unique optical properties beneficial for applications in photonics .

Medicinal Chemistry

Drug Development:
The incorporation of silyl groups is a common strategy in medicinal chemistry to enhance the pharmacokinetic properties of drug candidates. This compound could be utilized to modify lead compounds, improving their solubility and stability. Research into similar compounds has indicated that they can serve as effective prodrugs or enhance bioavailability through increased lipophilicity .

Case Study: Antimicrobial Agents
Trimethylsilanes have been investigated for their antimicrobial properties. The modification of existing antimicrobial agents with this compound could lead to more effective compounds by improving their interaction with bacterial membranes or enhancing their stability against enzymatic degradation .

Mechanism of Action

The mechanism by which Trimethyl[(naphthalen-2-yl)(trimethylsilyl)methoxy]silane exerts its effects is primarily through its ability to interact with various molecular targets. The trimethylsilyl groups can act as protecting groups, temporarily modifying the reactivity of other functional groups in a molecule. This allows for selective reactions to occur, facilitating the synthesis of complex molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional uniqueness is best understood through comparison with related organosilanes. Below is a detailed analysis supported by data tables.

Structural Analogues and Their Properties

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Key Features Reactivity/Applications References
Trimethyl[(naphthalen-2-yl)(trimethylsilyl)methoxy]silane C₁₇H₂₆O₂Si₂ Naphthalen-2-yl, (trimethylsilyl)methoxy High thermal stability; coupling reactions in organic synthesis
(2-Methoxy-1-naphthyl)trimethylsilane C₁₄H₁₈OSi 2-methoxy, 1-trimethylsilyl on naphthalene Precursor for complex molecules; moderate reactivity in oxidation/reduction
Silane, trimethyl[(4-nitrophenyl)methoxy]- C₁₀H₁₅NO₃Si 4-nitrophenyl, methoxy Electrophilic reactivity; drug delivery systems
Trimethyl(4-methyl-1-naphthyl)silane C₁₄H₁₈Si 4-methyl-1-naphthyl, trimethylsilyl Radical donor; material science applications
Silane, [(3,4-dihydro-2-methyl-1-naphthalenyl)oxy]trimethyl- C₁₄H₂₂OSi Dihydro-naphthalene, methyl substituent Enhanced stability; nanoparticle surface modification

Comparative Analysis

A. Aromatic vs. Non-Aromatic Backbones
  • Naphthalene Derivatives : Compounds with naphthalene rings (e.g., this compound and (2-Methoxy-1-naphthyl)trimethylsilane) exhibit superior thermal stability and conjugation compared to phenyl or furanyl analogues (e.g., Silane, triethyl(2-furanylmethoxy)- ).
  • Electron-Donating vs. Withdrawing Groups : The methoxy group in the target compound is electron-donating, contrasting with the electron-withdrawing nitro group in Silane, trimethyl[(4-nitrophenyl)methoxy]-. This difference significantly alters electrophilic substitution patterns .
B. Silane Functionalization
  • TMS Group Positioning : In Trimethyl(4-methyl-1-naphthyl)silane , the TMS group is directly attached to the naphthalene, enabling radical reactions. In contrast, the target compound’s TMS is part of a methoxy side chain, favoring nucleophilic substitutions.
  • Steric Hindrance : The (trimethylsilyl)methoxy group in the target compound introduces greater steric bulk than simpler methoxy or ethoxy silanes, reducing reaction rates but improving selectivity .

Research Findings and Implications

Reactivity Studies

  • Selective Protection : The TMS group in the target compound shields reactive sites on the naphthalene ring, enabling selective functionalization at the methoxy position .
  • Thermal Stability : Naphthalene-containing silanes generally exhibit higher decomposition temperatures (>250°C) than phenyl analogues, as seen in Silane, trimethyl[(4-nitrophenyl)methoxy]- (decomposition at ~200°C) .

Biological Activity

Trimethyl[(naphthalen-2-yl)(trimethylsilyl)methoxy]silane is a silane compound that has garnered interest in various fields, including medicinal chemistry and materials science. Its unique structure, characterized by the presence of a naphthalene moiety and trimethylsilyl groups, suggests potential biological activities that warrant further investigation.

Chemical Structure

The chemical formula for this compound can be represented as follows:

C16H20OSi\text{C}_{16}\text{H}_{20}\text{OSi}

This compound features a naphthalene ring substituted with a methoxy group and a trimethylsilyl group, which may influence its reactivity and interaction with biological systems.

Biological Activity Overview

Research into the biological activity of this compound is still emerging. However, preliminary studies indicate several areas of potential biological relevance:

  • Antimicrobial Properties : Some silane compounds have demonstrated antimicrobial activity against various pathogens. Studies suggest that the incorporation of silane groups can enhance the antimicrobial efficacy of organic compounds, potentially making this compound a candidate for further exploration in this area.
  • Anticancer Activity : The naphthalene moiety is known for its potential anticancer properties. Research into similar naphthalene derivatives has shown promise in inhibiting cancer cell proliferation. Investigating the cytotoxic effects of this compound on various cancer cell lines could provide insights into its therapeutic potential.
  • Enzyme Inhibition : Silanes are often studied for their ability to interact with enzymes. The specific interactions of this compound with key metabolic enzymes could be significant in understanding its biological role.

Research Findings and Case Studies

Several studies have explored the biological activities of silanes and related compounds, providing a context for understanding the potential effects of this compound.

Table 1: Summary of Biological Activities of Related Silanes

Compound NameActivity TypeReference
2-(Trimethylsilyl)naphthaleneAntimicrobialPubChem
TriarylsilanolsEnzyme InhibitionACS Publications
Naphthalene DerivativesAnticancerMDPI Molecules

Case Study: Antimicrobial Activity

A study examining the antimicrobial properties of various silane compounds found that those with naphthalene substitutions exhibited significant activity against Gram-positive bacteria. This suggests that this compound may also possess similar properties, warranting further investigation through in vitro assays.

Case Study: Anticancer Potential

Research on naphthalene derivatives has indicated their ability to induce apoptosis in cancer cells. For instance, derivatives similar to this compound have been shown to inhibit cell growth in breast cancer cell lines (MCF-7). This opens avenues for evaluating the compound's efficacy against various cancer types.

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